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Compound of Interest

Compound Name: 5-Acetamido-2-chloropyridine

Cat. No.: B112439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Acetamido-2-chloropyridine (CAS Number: 45965-30-8). While specific experimental spectra

for this compound are not readily available in public databases, this document compiles

representative data based on the analysis of structurally similar compounds. It includes

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols for acquiring such spectra.

Introduction
5-Acetamido-2-chloropyridine, also known as N-(5-chloropyridin-2-yl)acetamide, is a

substituted pyridine derivative. Spectroscopic analysis is crucial for the confirmation of its

molecular structure and purity. This guide outlines the expected spectral characteristics to aid

researchers in the identification and characterization of this compound.

Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data for 5-Acetamido-2-
chloropyridine. These values are estimations based on known chemical shift and

fragmentation patterns of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 Doublet (d) 1H H-6

~7.9
Doublet of doublets

(dd)
1H H-4

~7.3 Doublet (d) 1H H-3

~2.2 Singlet (s) 3H -CH₃

~8.0 (broad) Singlet (s) 1H -NH

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~169 C=O (amide)

~151 C-2

~147 C-6

~138 C-4

~125 C-5

~114 C-3

~24 -CH₃

Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3250 Strong, Broad N-H Stretch

~1680 Strong C=O Stretch (Amide I)

~1580 Medium
C=C/C=N Stretch (Pyridine

Ring)

~1530 Medium N-H Bend (Amide II)

~1250 Medium C-N Stretch

~830 Strong
C-H Out-of-plane Bend

(Aromatic)

~780 Medium C-Cl Stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

170/172 High (M/M+2) [M]⁺ (Molecular Ion)

128/130 High [M - C₂H₂O]⁺

93 Medium [M - C₂H₂O - Cl]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or

higher, is utilized for data acquisition.

Sample Preparation:
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Accurately weigh 5-10 mg of 5-Acetamido-2-chloropyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

DMSO-d₆) in a clean, dry 5 mm NMR tube.

For precise chemical shift referencing, a small amount of an internal standard such as

tetramethylsilane (TMS) can be added.

Cap the tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

Insert the sample into the spectrometer. The instrument's field frequency will be locked to the

deuterium signal of the solvent to compensate for any magnetic field drift.

The magnetic field homogeneity is optimized by a process called shimming to obtain sharp

spectral lines.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and improve sensitivity.

FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectra are typically recorded on a spectrometer equipped

with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (KBr Pellet Method):

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr

is IR-transparent and serves as a matrix.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear,

transparent pellet.
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Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample pellet in the beam path and record the sample spectrum.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction:

A small amount of the sample is introduced into the ion source, often via a direct insertion

probe or after separation by gas chromatography.

The sample is vaporized by heating under high vacuum.

Ionization and Analysis:

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 5-Acetamido-2-chloropyridine.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Acetamido-2-
chloropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112439#spectroscopic-data-of-5-acetamido-2-
chloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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